What are the properties of (2-Chloro-3,4-dimethoxyphenyl)methanol?
What are the properties of (2-Chloro-3,4-dimethoxyphenyl)methanol?
An In-depth Technical Guide to (2-Chloro-3,4-dimethoxyphenyl)methanol
Introduction
(2-Chloro-3,4-dimethoxyphenyl)methanol, a substituted benzyl alcohol, is a crucial intermediate in the landscape of organic synthesis and medicinal chemistry. As a derivative of veratraldehyde (3,4-dimethoxybenzaldehyde), a widely used organic intermediate, this compound offers a unique combination of functional groups: a reactive primary alcohol, two electron-donating methoxy groups, and a strategically placed chloro substituent on the aromatic ring.[1][2][3] This specific arrangement of moieties makes it a valuable building block for constructing more complex molecular architectures. The presence of the chlorine atom, in particular, can significantly influence the physicochemical properties and biological activity of downstream compounds, making it a point of interest for drug development professionals seeking to modulate parameters like lipophilicity, metabolic stability, and binding interactions.
This guide provides a comprehensive overview of the properties, synthesis, and potential applications of (2-Chloro-3,4-dimethoxyphenyl)methanol, designed for researchers, scientists, and professionals in drug development.
Physicochemical and Spectroscopic Properties
The fundamental properties of a compound are critical for its application in synthetic chemistry, dictating reaction conditions, purification strategies, and handling procedures. (2-Chloro-3,4-dimethoxyphenyl)methanol is characterized as a dimethoxybenzene derivative.[4][5]
Core Properties
The key physicochemical data for (2-Chloro-3,4-dimethoxyphenyl)methanol are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | (2-chloro-3,4-dimethoxyphenyl)methanol | PubChem |
| CAS Number | 93983-13-2 | PubChem[4] |
| Molecular Formula | C₉H₁₁ClO₃ | PubChem[4] |
| Molecular Weight | 202.63 g/mol | ChemicalBook[6] |
| Appearance | White Solid | Thermo Fisher Scientific |
| Solubility | Insoluble in water. | ChemicalBook[5] |
Spectroscopic Profile
While comprehensive, peer-reviewed spectral data for this specific compound is not widely published, a theoretical spectroscopic profile can be inferred based on its structure and data from analogous compounds like 3,4-dimethoxybenzyl alcohol and other substituted benzyl alcohols.[7][8][9][10]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons (likely two doublets or a multiplet in the 6.8-7.5 ppm region), a singlet for the benzylic methylene protons (-CH₂OH) around 4.6 ppm, two singlets for the two non-equivalent methoxy groups (-OCH₃) around 3.8-3.9 ppm, and a broad singlet for the hydroxyl proton (-OH) which can vary in chemical shift.
-
¹³C NMR: The carbon NMR would display nine distinct signals. Expected peaks include those for the two methoxy carbons (~56 ppm), the benzylic carbon (~65 ppm), and six signals in the aromatic region (110-150 ppm) for the substituted benzene ring.
-
IR Spectroscopy: The infrared spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol group. C-H stretching vibrations for the aromatic and methoxy groups would appear around 2850-3100 cm⁻¹. Strong C-O stretching bands for the ether and alcohol functionalities are expected around 1020-1260 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum under electron ionization (EI) would likely show the molecular ion peak (M⁺) at m/z 202/204, reflecting the isotopic abundance of chlorine (³⁵Cl/³⁷Cl). Common fragmentation patterns would include the loss of a water molecule (M-18) and the loss of the hydroxymethyl group (M-31).
Synthesis and Reactivity
The primary and most efficient route for the synthesis of (2-Chloro-3,4-dimethoxyphenyl)methanol is through the reduction of its corresponding aldehyde, 2-Chloro-3,4-dimethoxybenzaldehyde.[6] This transformation is a cornerstone of organic synthesis, valued for its high efficiency and selectivity.
Synthetic Workflow: Reduction of an Aldehyde
The causality behind this experimental choice is straightforward: aldehydes are readily and cleanly reduced to primary alcohols by hydride-donating reagents. Sodium borohydride (NaBH₄) is an ideal choice for this purpose due to its mild nature, high selectivity for aldehydes and ketones, and operational simplicity (it is stable in alcoholic solvents like methanol or ethanol).[11][12] This avoids the over-reduction to an alkane and does not affect other functional groups on the aromatic ring under standard conditions.
Caption: Workflow for the synthesis of (2-Chloro-3,4-dimethoxyphenyl)methanol.
Experimental Protocol: Synthesis via Reduction
This protocol describes the reduction of 2-Chloro-3,4-dimethoxybenzaldehyde using sodium borohydride.
Materials:
-
2-Chloro-3,4-dimethoxybenzaldehyde (1 equivalent)[13]
-
Sodium borohydride (NaBH₄) (2 equivalents)[6]
-
Methanol (as solvent)
-
Dichloromethane (for extraction)
-
Water (for workup)
-
Anhydrous Sodium Sulfate (Na₂SO₄) (for drying)
-
Round-bottom flask, magnetic stirrer, and stir bar
Procedure:
-
Dissolution: Dissolve 2-Chloro-3,4-dimethoxybenzaldehyde (10 mmol) in methanol (50 mL) in a round-bottom flask equipped with a magnetic stir bar.[6]
-
Addition of Reducing Agent: While stirring at room temperature (20°C), slowly add sodium borohydride (20 mmol) in small portions. Causality Note: Portion-wise addition helps to control the exothermic reaction and any initial effervescence.
-
Reaction: Stir the mixture at room temperature for approximately 30-60 minutes.[6][12] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Quenching and Concentration: Once the reaction is complete, carefully add water to quench the excess sodium borohydride. Concentrate the mixture under reduced pressure to remove the bulk of the methanol.[6]
-
Extraction: Dilute the remaining residue with water and extract the product into dichloromethane (3 x 50 mL).[6]
-
Drying and Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude (2-Chloro-3,4-dimethoxyphenyl)methanol.[6] The product can be further purified by recrystallization or column chromatography if necessary.
Applications in Research and Drug Development
Substituted dimethoxybenzenes are prevalent scaffolds in medicinal chemistry.[1] The parent compound, veratraldehyde, is a known intermediate in the synthesis of pharmaceuticals such as prazosin, quinazoline, and tiapamil.[3] By extension, (2-Chloro-3,4-dimethoxyphenyl)methanol serves as a functionalized building block, enabling the synthesis of novel analogues and complex target molecules.
The reactive hydroxyl group can be easily converted into other functionalities (e.g., ethers, esters, halides), providing a handle for coupling with other molecular fragments. The chloro and dimethoxy substituents on the aromatic ring are critical for modulating the electronic and steric profile of the molecule, which is a key strategy in lead optimization during drug discovery. For instance, a chloro group can enhance membrane permeability or block a potential site of metabolic oxidation.
Caption: Role as a versatile building block in a synthetic drug discovery program.
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling (2-Chloro-3,4-dimethoxyphenyl)methanol. The following information is synthesized from available Safety Data Sheets (SDS).[14][15]
-
Hazard Identification: The compound is classified as harmful if swallowed, and it causes skin and serious eye irritation. It may also cause respiratory irritation.[14]
-
Personal Protective Equipment (PPE): Always wear appropriate protective gloves, clothing, and eye/face protection (safety goggles).[14][15]
-
Handling: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or vapors.[14] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[14]
-
Storage: Keep the container tightly closed and store it in a dry, cool, and well-ventilated place.[14][16]
-
First Aid Measures:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[14]
-
Skin: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[14]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration and get medical attention.[14]
-
Ingestion: Rinse mouth with water and drink plenty of water. Call a poison center or doctor if you feel unwell.[14]
-
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